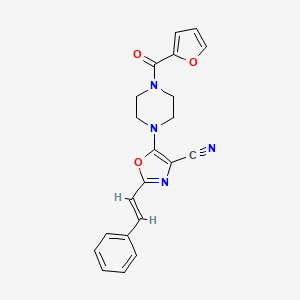![molecular formula C13H11ClN6O2 B2506547 2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888425-70-5](/img/structure/B2506547.png)
2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves the use of electrophilic building blocks that can facilitate ring closure to form the desired heterocyclic compounds. For instance, the use of N-aryl-2-chloroacetamides has been demonstrated to be effective in the formation of thiazolo[3,2-a]pyrimidinone products, with the elimination of by-products such as aniline or 2-aminobenzothiazole . Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has been achieved through a five-step process starting with methyl 3-methoxy-5-methylbenzoate, leading to compounds with potential anticancer activity . Another approach involves the sequential functionalization of 2,4-dichloropyrimidine to produce 4-aryl-5-pyrimidinylimidazoles, utilizing a regioselective Sonogashira coupling followed by nucleophilic substitution and cyclocondensation .
Molecular Structure Analysis
The molecular structures of synthesized pyrimidine derivatives are often confirmed through analytical and spectral studies, including single crystal X-ray data. For example, the structure of thiazolo[3,2-a]pyrimidinone derivatives was confirmed through such methods . The molecular structure is crucial for understanding the potential biological activity of these compounds, as it determines the way they interact with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, acetylation and formylation reactions have been used to modify the structure of N-pyrimidinylacetamide derivatives, leading to the formation of β-chloroenaldehyde derivatives that can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . The reactivity of these compounds towards different nucleophiles allows for the construction of diverse heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are important for the practical application of these compounds in biological systems and for their formulation as potential pharmaceutical agents. The characterization of new derivatives, including their antitumor evaluation, often involves the assessment of these properties in relation to their biological activity .
科学的研究の応用
Antitumor and Anticancer Properties
Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidine for their antitumor and anticancer activities. For instance, El-Morsy et al. (2017) reported the synthesis of a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, assessing their antitumor activity against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity compared to doxorubicin, a reference antitumor agent. Similarly, Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in pyrazol-1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017) (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Radioligand and Imaging Applications
The synthesis of radioligands for imaging purposes has also been explored. Dollé et al. (2008) described the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's potential for in vivo imaging using positron emission tomography (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
The antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
作用機序
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting that this compound may have a similar target.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial cell division , suggesting that this compound may affect similar pathways.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
特性
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O2/c1-7-2-3-8(4-9(7)14)20-12-11(17-18-20)13(22)19(6-16-12)5-10(15)21/h2-4,6H,5H2,1H3,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSBHKVZZFCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

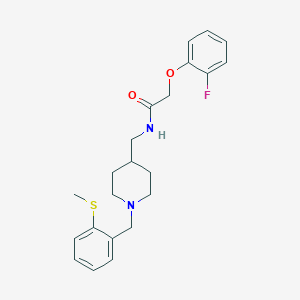
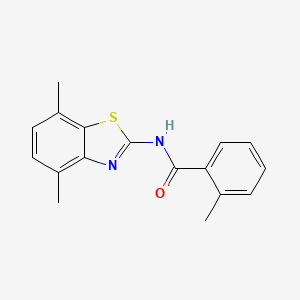

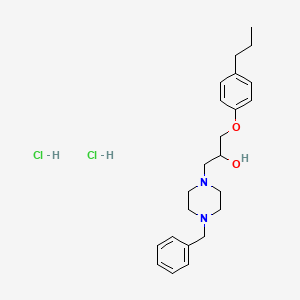
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
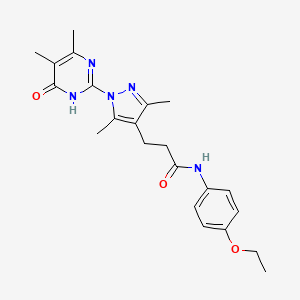

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
